molecular formula C7H15ClO B8623582 1-Chloro-5-ethoxypentane

1-Chloro-5-ethoxypentane

Cat. No.: B8623582
M. Wt: 150.64 g/mol
InChI Key: KOFVMVKXNODFFN-UHFFFAOYSA-N
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Description

1-Chloro-5-ethoxypentane (CAS: 30888-96-1) is a chlorinated ether with a linear pentane backbone. Its structure comprises a chlorine atom at the terminal carbon (C1) and an ethoxy group (-OCH2CH3) at the fifth carbon (C5), yielding the molecular formula C7H15ClO and a molecular weight of 150.64 g/mol. Historically, this compound was utilized as a specialty intermediate in organic synthesis, particularly in alkylation or etherification reactions.

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-5-ethoxypentane

InChI

InChI=1S/C7H15ClO/c1-2-9-7-5-3-4-6-8/h2-7H2,1H3

InChI Key

KOFVMVKXNODFFN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 1-Chloro-5-ethoxypentane and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties/Applications
This compound 30888-96-1 C7H15ClO 150.64 Saturated pentane with terminal Cl and ethoxy Discontinued; used in niche syntheses
1-Chloro-5-methoxypentane - C6H13ClO 136.62 Methoxy (-OCH3) substituent at C5 Higher polarity than ethoxy analog; potential alkylation agent
1-Chloro-5-methoxy-2-pentene 3577-82-0 C6H11ClO 134.60 Unsaturated (C=C at C2); methoxy at C5 Enhanced reactivity for addition/polymerization
5-Chloro-1-pentene 928-50-7 C5H9Cl 104.58 Terminal alkene; no ether group Volatile; used as alkylating precursor

Functional Group Impact on Properties

  • Ethoxy vs. Methoxy Substituents :
    The ethoxy group in this compound imparts greater lipophilicity compared to the methoxy analog (1-Chloro-5-methoxypentane), affecting solubility and reaction kinetics in polar solvents. Methoxy derivatives may exhibit higher boiling points due to reduced steric hindrance .

  • Saturation vs. Unsaturation :
    The presence of a double bond in 1-Chloro-5-methoxy-2-pentene (C=C at C2) lowers its molecular weight and enhances reactivity toward electrophilic addition (e.g., halogenation, hydrohalogenation). This contrasts with the saturated backbone of this compound, which favors substitution reactions (e.g., SN2) .

  • Positional Isomerism : 5-Chloro-1-pentene lacks an ether group but features a terminal alkene and chloro group. This structure facilitates elimination or polymerization reactions, diverging from the ether-mediated reactivity of this compound .

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